

Application Notes and Protocols for GSK-1004723 in Intracellular Calcium Mobilization Assays

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Compound of Interest

Compound Name: GSK-1004723

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Introduction

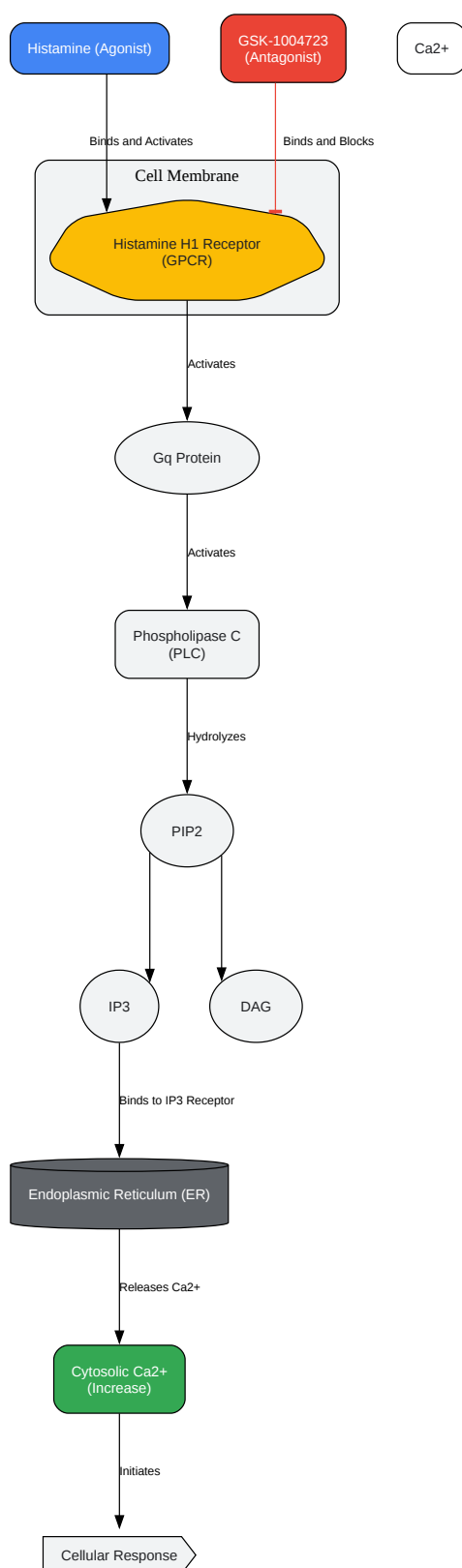
GSK-1004723 is a potent and selective antagonist of the histamine H1 and H3 receptors.[1][2] The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq signaling pathway.[3] Activation of the H1 receptor by its endogenous ligand, histamine, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[4] This transient increase in intracellular calcium is a key second messenger in a variety of cellular responses and serves as a robust readout for H1 receptor activation.

Intracellular calcium mobilization assays are widely used functional assays to screen for and characterize agonists and antagonists of GPCRs that signal through the Gq pathway.[5] These assays typically utilize fluorescent calcium indicators that exhibit an increase in fluorescence intensity upon binding to free calcium. Instruments like the Fluorometric Imaging Plate Reader (FLIPR) allow for high-throughput screening by monitoring these fluorescence changes in real-time.[6][7]

These application notes provide a detailed protocol for utilizing **GSK-1004723** as an antagonist in an intracellular calcium mobilization assay to characterize its inhibitory activity at the human histamine H1 receptor.

Signaling Pathway

The activation of the histamine H1 receptor by histamine initiates a signaling cascade that results in the mobilization of intracellular calcium. **GSK-1004723** acts as an antagonist, blocking this pathway at the receptor level.



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Figure 1: Histamine H1 Receptor Signaling Pathway.

Experimental Protocols

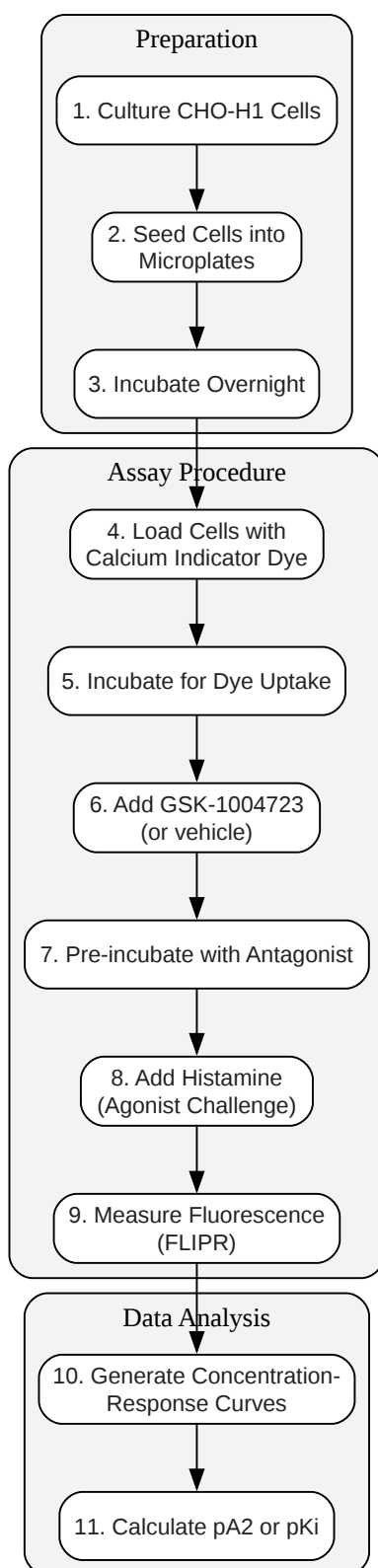
This section provides a detailed methodology for an intracellular calcium mobilization assay to determine the antagonist potency of **GSK-1004723** at the human histamine H1 receptor. The protocol is based on the methods described by Slack et al. (2011).[\[1\]](#)

Materials and Reagents

- Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human histamine H1 receptor (CHO-H1).
- Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a suitable selection antibiotic (e.g., G418).
- Agonist: Histamine dihydrochloride.
- Antagonist: **GSK-1004723**.
- Assay Buffer: Tyrode's buffer (composition in mmol·L⁻¹: NaCl, 145; HEPES, 10.0; d-glucose, 10.0; KCl, 5.0; CaCl₂, 0.8; pH 7.4).[\[1\]](#)
- Calcium Indicator Dye: Fluo-4 AM or a comparable calcium-sensitive dye.
- Dye Loading Buffer: Assay buffer containing the calcium indicator dye and probenecid (to prevent dye leakage).
- Control Antagonist (optional): Mepyramine.[\[1\]](#)
- Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence measurements.
- Microplates: Black-walled, clear-bottom 96-well or 384-well plates.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the antagonist activity of **GSK-1004723**.



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Figure 2: Experimental Workflow for Antagonist Assay.

Step-by-Step Protocol

- Cell Culture and Plating:
 - Culture CHO-H1 cells in T-175 flasks at 37°C in a humidified 5% CO₂ incubator.
 - Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation solution (e.g., Versene).^[1]
 - Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.
 - Seed the cells into black-walled, clear-bottom 96-well plates at a density of 60,000 cells per well in 200 µL of culture medium.^[1]
 - Incubate the plates for 16-24 hours at 37°C in a humidified 5% CO₂ incubator.^[1]
- Dye Loading:
 - Prepare the dye loading solution by dissolving the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer containing probenecid according to the manufacturer's instructions.
 - Aspirate the culture medium from the cell plate and gently wash the cell monolayer once with 200 µL of Phosphate Buffered Saline (PBS).^[1]
 - Add 100 µL of the dye loading solution to each well.
 - Incubate the plate for 60 minutes at 37°C in the dark.
- Antagonist Incubation:
 - Prepare serial dilutions of **GSK-1004723** in assay buffer at concentrations ranging from 10⁻¹² M to 10⁻⁶ M. Also prepare a vehicle control (assay buffer with the same final concentration of solvent, e.g., DMSO).
 - After the dye loading incubation, gently wash the cells twice with assay buffer.
 - Add the desired concentrations of **GSK-1004723** or vehicle control to the respective wells.
 - Incubate the plate for 30 minutes at 37°C.^[1]

- Agonist Challenge and Fluorescence Measurement:
 - Prepare a solution of histamine in assay buffer at a concentration that elicits approximately 80% of the maximal response (EC_{80}). The EC_{50} of histamine in CHO-H1 cells is typically in the nanomolar to low micromolar range; therefore, the EC_{80} should be determined empirically in your specific cell line.
 - Place the cell plate into the FLIPR instrument.
 - Initiate the fluorescence reading to establish a stable baseline for 10-20 seconds.
 - The instrument's integrated pipettor will then add the histamine solution to all wells.
 - Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response and its subsequent decay.
- Data Analysis:
 - The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.
 - Plot the histamine concentration-response curves in the absence and presence of different concentrations of **GSK-1004723**.
 - The antagonist activity of **GSK-1004723** can be quantified by determining the pA_2 value from a Schild plot or by calculating the pK_i using the Cheng-Prusoff equation.

Data Presentation

The following table summarizes the key pharmacological data for **GSK-1004723** at the human histamine H1 receptor, as determined by radioligand binding and functional intracellular calcium mobilization assays.

Parameter	Receptor	Assay Type	Cell Line	Value	Reference
pKi	Human H1	Radioligand Binding	CHO-H1 Membranes	10.2	[1][2]
Antagonism	Human H1	Intracellular Calcium Mobilization	CHO-H1 Cells	Potent Antagonist	[1]

Note: The pKi value represents the negative logarithm of the inhibitory constant (Ki) and is a measure of the binding affinity of an antagonist to its receptor. A higher pKi value indicates a higher binding affinity. The functional antagonism of **GSK-1004723** is demonstrated by its ability to produce a concentration-dependent rightward shift of the histamine concentration-response curve in the calcium mobilization assay.[1]

Conclusion

GSK-1004723 is a high-affinity antagonist of the human histamine H1 receptor. The intracellular calcium mobilization assay using CHO-H1 cells provides a robust and reliable method for characterizing the functional antagonist activity of **GSK-1004723** and other H1 receptor antagonists. The detailed protocol provided in these application notes serves as a comprehensive guide for researchers to implement this assay in their drug discovery and pharmacological research efforts.

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